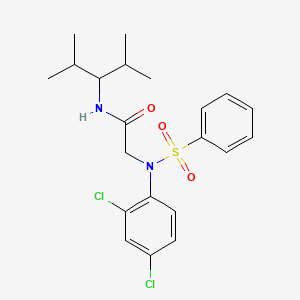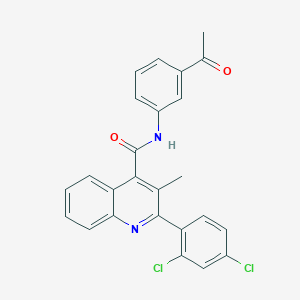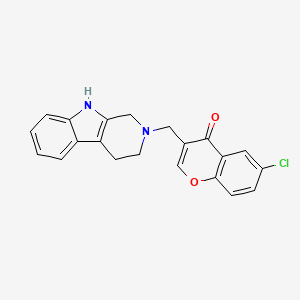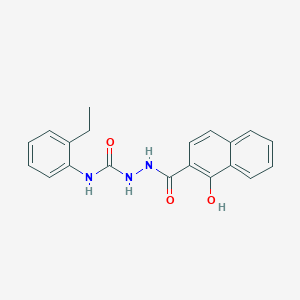
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone, also known as KH176, is a small molecule drug that has been shown to have potential therapeutic benefits in treating mitochondrial diseases. Mitochondrial diseases are a group of disorders caused by dysfunctional mitochondria, which are the energy-producing organelles within cells. These diseases can affect various organs and systems in the body, leading to a wide range of symptoms and complications. KH176 has been studied for its ability to improve mitochondrial function and reduce oxidative stress, which are key factors in the development and progression of mitochondrial diseases.
Mecanismo De Acción
The exact mechanism of action of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is not fully understood, but it is believed to act through several different pathways. One of the key ways in which this compound may exert its therapeutic effects is by reducing oxidative stress, which is a major contributor to mitochondrial dysfunction and cellular damage. This compound may also help to improve mitochondrial function by increasing the production of ATP, the energy currency of cells, and by promoting mitochondrial biogenesis, the process by which new mitochondria are formed.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cell and animal models of mitochondrial diseases. These effects include improvements in mitochondrial function, reductions in oxidative stress, and increases in ATP production. This compound has also been shown to have neuroprotective effects, which may be particularly relevant for the treatment of mitochondrial diseases that affect the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is its potential therapeutic benefits in treating mitochondrial diseases, which are currently lacking effective treatments. Additionally, this compound has been shown to have a good safety profile in preclinical studies, with no significant toxicity or adverse effects observed. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to test its efficacy. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone. One area of focus could be on further elucidating its mechanism of action, which could help to identify new therapeutic targets and improve the design of clinical trials. Another area of research could be on developing more efficient and scalable synthesis methods for this compound, which could increase its availability for research and clinical use. Finally, there may be opportunities to explore the potential of this compound in treating other diseases or conditions beyond mitochondrial diseases, based on its antioxidant and neuroprotective properties.
Métodos De Síntesis
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a pyrimidine ring and the introduction of a thiol group. The final product is obtained as a white crystalline powder, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic benefits in treating mitochondrial diseases. In preclinical studies, this compound has been shown to improve mitochondrial function and reduce oxidative stress in various cell and animal models of mitochondrial diseases. These studies have provided strong evidence for the potential efficacy of this compound as a treatment for these disorders.
Propiedades
IUPAC Name |
1-cyclohexyl-5-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h8,16H,2-7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBXMQMGHDWVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)


![N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)
![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)

